molecular formula C48H32Br4Si B13740491 Tetrakis(4'-bromo-[1,1'-biphenyl]-4-yl)silane

Tetrakis(4'-bromo-[1,1'-biphenyl]-4-yl)silane

Katalognummer: B13740491
Molekulargewicht: 956.5 g/mol
InChI-Schlüssel: AXRLVYOVYMRIKU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tetrakis(4’-bromo-[1,1’-biphenyl]-4-yl)silane is a silicon-based compound with the molecular formula C24H16Br4Si. It is known for its unique structure, where a silicon atom is bonded to four 4’-bromo-[1,1’-biphenyl]-4-yl groups. This compound is an intermediate for emerging hole transport materials based on a silicon core, which have shown potential in applications such as perovskite solar cells .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Tetrakis(4’-bromo-[1,1’-biphenyl]-4-yl)silane typically involves the reaction of silicon tetrachloride with 4-bromo-[1,1’-biphenyl]-4-yl lithium or Grignard reagents. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is usually stirred at low temperatures to ensure complete reaction and to avoid decomposition of the reactants .

Industrial Production Methods

Industrial production of Tetrakis(4’-bromo-[1,1’-biphenyl]-4-yl)silane follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography to remove any impurities .

Analyse Chemischer Reaktionen

Types of Reactions

Tetrakis(4’-bromo-[1,1’-biphenyl]-4-yl)silane undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.

    Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Tetrakis(4’-bromo-[1,1’-biphenyl]-4-yl)silane has several scientific research applications:

Wirkmechanismus

The mechanism of action of Tetrakis(4’-bromo-[1,1’-biphenyl]-4-yl)silane is primarily related to its ability to act as an intermediate in various chemical reactions. Its silicon core provides stability and allows for the formation of complex structures. The bromine atoms can be easily substituted, making it a versatile building block in synthetic chemistry .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Tetrakis(4-aminophenyl)methane
  • 1,1,2,2-Tetrakis(4-bromophenyl)ethylene
  • 1,3,5-Tris(4-bromophenyl)benzene

Uniqueness

Tetrakis(4’-bromo-[1,1’-biphenyl]-4-yl)silane is unique due to its silicon core and the presence of four 4’-bromo-[1,1’-biphenyl]-4-yl groups. This structure provides it with distinct properties, such as high stability and reactivity, making it suitable for applications in advanced materials and synthetic chemistry .

Eigenschaften

Molekularformel

C48H32Br4Si

Molekulargewicht

956.5 g/mol

IUPAC-Name

tetrakis[4-(4-bromophenyl)phenyl]silane

InChI

InChI=1S/C48H32Br4Si/c49-41-17-1-33(2-18-41)37-9-25-45(26-10-37)53(46-27-11-38(12-28-46)34-3-19-42(50)20-4-34,47-29-13-39(14-30-47)35-5-21-43(51)22-6-35)48-31-15-40(16-32-48)36-7-23-44(52)24-8-36/h1-32H

InChI-Schlüssel

AXRLVYOVYMRIKU-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)Br)[Si](C3=CC=C(C=C3)C4=CC=C(C=C4)Br)(C5=CC=C(C=C5)C6=CC=C(C=C6)Br)C7=CC=C(C=C7)C8=CC=C(C=C8)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.